molecular formula C12H24N2O3 B2564725 Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1785545-32-5

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B2564725
CAS RN: 1785545-32-5
M. Wt: 244.335
InChI Key: XBTBDNGNMYPSBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is a compound that is relevant in the synthesis of various pharmaceutically active substances. It is derived from pyrrolidine, which is a secondary amine and a five-membered lactam. The tert-butyl group is a common protecting group in organic synthesis, particularly for alcohols and carboxylic acids.

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was optimized, highlighting the potential for industrial preparation due to the mild reaction conditions and cost-effectiveness . Additionally, the synthesis of tert-butyl aminocarbonate, which can be used to acylate amines, was achieved by reacting hydroxylamine with excess di-tert-butyl dicarbonate . This demonstrates the versatility of tert-butyl-based compounds in synthetic applications.

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl derivatives have been extensively studied. For example, the crystal and molecular structure of a tert-butyl-substituted cyclopropane carboxylic acid was determined by X-ray analysis, revealing intermolecular hydrogen bonds and hydrophobic channels between adjacent molecules . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were synthesized via reaction with L-selectride, and subsequent reactions afforded trans isomers . The iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water resulted in tert-butoxylated and hydroxylated products . These reactions demonstrate the reactivity of tert-butyl compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compound. The conformational analysis of tert-butyl-substituted compounds often reveals multiple low-energy conformations, indicative of their flexibility and potential for various interactions . The thermal, X-ray, and DFT analyses provide insights into the stability and electronic properties of these compounds .

Scientific Research Applications

Cardioprotective Agents

The compound has been explored as a potent inhibitor of malonyl-coenzyme A decarboxylase (MCD), demonstrating significant potential in the treatment of ischemic heart diseases. Its efficacy in improving cardiac efficiency and function in rat heart models suggests its utility as a cardioprotective agent (Jie Cheng et al., 2006).

Enantioselective Synthesis

Research has also focused on its use in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives. These derivatives play a critical role in the development of β-analogues of aromatic amino acids, showcasing the compound's versatility in synthetic organic chemistry (E. Arvanitis et al., 1998).

Chiral Auxiliary Applications

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in synthetic chemistry, facilitating the preparation of enantiomerically pure compounds. This application highlights its importance in the synthesis of complex molecules and pharmaceuticals (A. Studer et al., 1995).

Oxidation Reactions

The compound is involved in oxidation reactions, specifically in the direct oxidation of sp^3 C-H bonds adjacent to nitrogen atoms in arylureas. This reaction pathway leads to the generation of tert-butoxylated and hydroxylated products, demonstrating its utility in modifying complex organic molecules (Ying Wei et al., 2011).

Multicomponent Reactions

In palladium-catalyzed multicomponent reactions, the compound contributes to the synthesis of polysubstituted aminopyrroles and bicyclic analogues. This showcases its role in facilitating complex chemical transformations, expanding the toolkit available for organic synthesis (Guanyinsheng Qiu et al., 2017).

Acylation of Amines

Additionally, it has been employed in the synthesis of tert-butyl aminocarbonate, a novel compound used for the acylation of amines. This application underlines its relevance in the development of novel reagents for synthetic chemistry (Robert B. Harris et al., 1983).

properties

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBDNGNMYPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate

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